3-Cyclopropylazetidin-3-ol hydrochloride

描述

Chemical Identification 3-Cyclopropylazetidin-3-ol hydrochloride is a bicyclic organic compound featuring an azetidine (four-membered nitrogen-containing ring) substituted with a hydroxyl (-OH) and cyclopropyl group at the 3-position, stabilized as a hydrochloride salt. Its molecular formula is C₆H₁₀ClNO, with a molecular weight of 147.6 g/mol (calculated). The compound has a CAS number of 848192-93-8 and is cataloged under MDL number MFCD13248563 .

Synthesis and Purity Synthetic routes involve nucleophilic substitution or ring-opening reactions. For example, cyclopropyl groups can be introduced via Grignard reagents or cyclopropanation agents reacting with azetidinone precursors. The hydrochloride salt is typically formed by treating the free base with hydrochloric acid. Commercial batches report purities >97.0% (HPLC), as validated by suppliers like PharmaBlock and Combi-Blocks .

Applications

This compound is primarily used in pharmaceutical research as a building block for drug candidates. Its rigid cyclopropyl group may enhance metabolic stability and binding affinity in target proteins, making it valuable in kinase inhibitors or neuroactive agents .

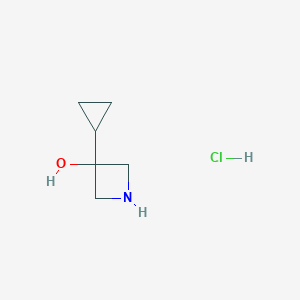

Structure

2D Structure

属性

IUPAC Name |

3-cyclopropylazetidin-3-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO.ClH/c8-6(3-7-4-6)5-1-2-5;/h5,7-8H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOZOIHAUPARJOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2(CNC2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50673748 | |

| Record name | 3-Cyclopropylazetidin-3-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50673748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848192-93-8 | |

| Record name | 3-Azetidinol, 3-cyclopropyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=848192-93-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Cyclopropylazetidin-3-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50673748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-cyclopropylazetidin-3-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthesis of 1-Benzhydryl-3-cyclopropylazetidin-3-ol Intermediate

A key intermediate, 1-benzhydryl-3-cyclopropylazetidin-3-ol, is prepared by reacting benzhydrylamine with epichlorohydrin or related halo-propane derivatives under controlled conditions. The benzhydryl group acts as a protecting group for the azetidine nitrogen during ring closure and subsequent transformations.

-

- Reactants: Benzhydrylamine and 1-bromo-3-chloropropane or epichlorohydrin.

- Solvent: Organic solvents such as butanol-water mixtures or cyclohexane.

- Temperature: 85°–150°C, optimally 95°–105°C.

- Time: Several hours (12–36 hours depending on scale).

- Agitation and controlled water content (25–75% by volume) are critical for optimal yield.

-

- The reaction proceeds via nucleophilic substitution and cyclization to form the azetidine ring.

- The benzhydryl group is introduced to protect the nitrogen and is removed later by catalytic hydrogenation.

- The intermediate can be isolated by crystallization or extraction techniques.

Catalytic Hydrogenation and Hydrochloride Salt Formation

The 1-benzhydryl-3-cyclopropylazetidin-3-ol intermediate undergoes catalytic hydrogenation in the presence of palladium catalysts and hydrochloric acid to remove the benzhydryl protecting group and form the hydrochloride salt of 3-cyclopropylazetidin-3-ol.

-

- Catalyst: Palladium hydroxide on carbon combined with 20% palladium on carbon.

- Solvent: Methanol with added water.

- Hydrogen pressure: Approximately 50 psi.

- Temperature: Ambient to 80°C.

- Time: Overnight (approximately 12–18 hours).

-

- The intermediate is dissolved in methanol.

- Pd(OH)2 and Pd/C catalysts are added along with 1N hydrochloric acid.

- The mixture is subjected to hydrogen gas under pressure.

- After completion, the catalyst is filtered off, and the filtrate is concentrated.

- The residue is washed with hexanes to isolate the white hydrochloride salt.

-

- The yield reported is approximately 83% for the hydrochloride salt.

Summary Table of Preparation Conditions and Yields

化学反应分析

Types of Reactions

3-Cyclopropylazetidin-3-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to remove the hydroxyl group or to modify the cyclopropyl ring.

Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles such as halides or amines under basic or acidic conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield cyclopropylazetidinone, while reduction can produce cyclopropylazetidine .

科学研究应用

3-Cyclopropylazetidin-3-ol hydrochloride has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activity and interactions with various biomolecules.

Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the synthesis of specialty chemicals and materials

作用机制

The mechanism of action of 3-cyclopropylazetidin-3-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s azetidine ring and cyclopropyl group contribute to its unique reactivity and binding properties. These structural features enable it to interact with enzymes, receptors, or other biomolecules, potentially modulating their activity and leading to various biological effects .

相似化合物的比较

Structural and Physicochemical Properties

The table below compares 3-cyclopropylazetidin-3-ol hydrochloride with key analogs:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Purity | Key Substituent |

|---|---|---|---|---|---|

| This compound | C₆H₁₀ClNO | 147.6 | 848192-93-8 | >97% | Cyclopropyl |

| Azetidin-3-ol hydrochloride | C₃H₈ClNO | 109.55 | 18621-18-6 | >98% | None (parent structure) |

| 3-Methylazetidin-3-ol hydrochloride | C₄H₁₀ClNO | 123.58 | Not specified | >95% | Methyl |

| 3-(Trifluoromethyl)azetidin-3-ol hydrochloride | C₄H₇ClF₃NO | 177.55 | Not specified | >97% | Trifluoromethyl |

| 3-Methylpiperidin-3-ol hydrochloride | C₆H₁₄ClNO | 151.64 | 955028-98-5 | >95% | Methyl (six-membered ring) |

Key Observations

- Ring Size and Rigidity : The four-membered azetidine ring in this compound confers greater ring strain and rigidity compared to six-membered piperidine derivatives (e.g., 3-methylpiperidin-3-ol hydrochloride). This strain may enhance binding selectivity in drug design .

- Trifluoromethyl: Enhances electronegativity and bioavailability but may reduce solubility due to increased hydrophobicity .

- Purity and Availability : Commercial availability and purity vary, with cyclopropyl and trifluoromethyl derivatives being niche products compared to methyl-substituted analogs .

Pharmacological and Industrial Relevance

- Drug Discovery: Cyclopropylazetidinols are explored as fragments in kinase inhibitors (e.g., JAK/STAT pathway targets) due to their ability to mimic transition states. The trifluoromethyl analog shows promise in CNS-targeted therapies due to enhanced BBB permeability .

- Industrial Use: Methyl and parent azetidinols are more commonly used as intermediates in agrochemicals, whereas cyclopropyl derivatives remain specialized for high-value pharmaceuticals .

Research Findings and Limitations

- Comparative Studies: Limited public data exist on direct bioactivity comparisons. However, computational models suggest cyclopropyl derivatives have superior binding to methyl analogs in protease targets .

- Toxicological Data: No comprehensive toxicity studies are reported for this compound, though related azetidines show low acute toxicity in preliminary assays .

生物活性

3-Cyclopropylazetidin-3-ol hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its azetidine ring, which contributes to its unique reactivity and biological properties. The compound's ability to form stable complexes with various biological molecules is crucial for modulating their activity, making it a valuable candidate for drug development.

The biological activity of this compound primarily involves:

- Interaction with Biological Targets : The compound forms complexes with proteins and enzymes, altering their functions. This interaction can lead to inhibition or activation of specific pathways within cells.

- Antibacterial and Antiviral Properties : Preliminary studies suggest that this compound exhibits both antibacterial and antiviral activities, potentially making it useful in treating infections caused by resistant strains of bacteria and viruses.

Antimicrobial Activity

Research indicates that this compound has shown promise as an antimicrobial agent. In vitro studies demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infectious diseases.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Antitumor Activity

In vivo studies have explored the antitumor potential of this compound. For example, in a xenograft model using H146 tumor cells, administration of this compound resulted in significant tumor growth inhibition at well-tolerated doses. The mechanism appears to involve apoptosis induction through the activation of caspases and PARP cleavage in tumor tissues .

Case Studies

- Case Study: In Vivo Antitumor Efficacy

-

Case Study: Antimicrobial Efficacy

- Objective : To assess the antimicrobial properties against resistant bacterial strains.

- Method : The compound was tested against clinical isolates of Staphylococcus aureus.

- Findings : Results indicated that this compound effectively inhibited growth at lower concentrations compared to standard antibiotics.

常见问题

Q. What are the established synthetic routes for 3-Cyclopropylazetidin-3-ol hydrochloride, and how is its purity validated?

The synthesis typically involves cyclopropane ring formation followed by azetidine ring closure via nucleophilic substitution or reductive amination. Key intermediates include cyclopropylamine derivatives and azetidin-3-ol precursors. Purity validation employs:

- NMR spectroscopy (1H/13C) to confirm structural integrity, particularly the cyclopropyl and azetidine moieties .

- HPLC (reverse-phase C18 column, UV detection at 254 nm) to assess purity (>98%), with retention time compared to reference standards .

- Mass spectrometry (ESI-MS) for molecular ion confirmation (e.g., [M+H]+ at m/z corresponding to C₆H₁₀ClNO·HCl) .

Q. What storage conditions are recommended to maintain the stability of this compound?

- Temperature : Store at –20°C in airtight, light-resistant containers to prevent hydrolysis of the azetidine ring .

- Humidity : Use desiccants (e.g., silica gel) to avoid deliquescence, as hydrochloride salts are hygroscopic .

- Solubility : Prepare fresh solutions in anhydrous DMSO or methanol for biological assays, as aqueous solutions may degrade over 24 hours at room temperature .

Q. How is the compound characterized for its physicochemical properties?

- Melting point : Determined via differential scanning calorimetry (DSC) (expected range: 180–200°C) .

- Solubility : Tested in polar (water, ethanol) and nonpolar solvents (DCM, ethyl acetate) using gravimetric analysis .

- X-ray crystallography : Resolves stereochemistry of the cyclopropyl and hydroxyl groups on the azetidine ring .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the biological activity of 3-Cyclopropylazetidin-3-ol derivatives?

- Modifications : Introduce substituents (e.g., halogens, methyl groups) on the cyclopropyl ring to enhance binding affinity to target proteins .

- Salt forms : Compare hydrochloride with other salts (e.g., sulfate, citrate) to improve bioavailability .

- Biological assays : Test derivatives in in vitro models (e.g., enzyme inhibition, antimicrobial activity) using dose-response curves (IC₅₀ determination) .

Q. What computational methods are used to predict the reactivity and pharmacokinetics of this compound?

- Density Functional Theory (DFT) : Models electron density distribution to predict nucleophilic/electrophilic sites on the azetidine ring .

- Molecular docking : Simulates interactions with biological targets (e.g., enzymes, receptors) using software like AutoDock Vina .

- ADMET prediction : Tools like SwissADME estimate absorption, distribution, and toxicity profiles based on lipophilicity (LogP) and polar surface area .

Q. How can contradictory solubility data in literature be resolved experimentally?

- Controlled experiments : Perform solubility tests under standardized conditions (pH 7.4 PBS, 25°C) using UV-Vis spectroscopy .

- HPLC validation : Compare retention times with internal standards to rule out impurities affecting solubility measurements .

- Dynamic light scattering (DLS) : Detect aggregation phenomena that may skew solubility results .

Q. What analytical strategies address challenges in detecting degradation products during stability studies?

- Forced degradation : Expose the compound to heat (40°C), light (UV), and acidic/alkaline conditions, then analyze via:

- LC-MS/MS to identify degradation pathways (e.g., ring-opening of azetidine) .

- TGA-MS (thermogravimetric analysis) to correlate mass loss with thermal degradation .

- Stability-indicating assays : Use HPLC methods with baseline separation of parent compound and degradants .

Q. What role does the cyclopropyl group play in the compound’s metabolic stability?

- Cytochrome P450 inhibition : Assess via liver microsome assays to determine if the cyclopropyl group reduces oxidative metabolism .

- Isotope labeling : Use ¹⁴C-labeled cyclopropyl moieties to track metabolic pathways in in vivo studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。